2-(6-amino-1H-indol-1-yl)-N-methylacetamide - 1096264-36-6

2-(6-amino-1H-indol-1-yl)-N-methylacetamide

Catalog Number: EVT-1812069
CAS Number: 1096264-36-6
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile

  • Compound Description: This compound features a tetrahydro-1H-indol-2-yl substituent attached to a pyrrole ring. It was synthesized for the first time in a 40% yield through a reaction involving N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone in a K2CO3/MeCN system. []

3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives

  • Compound Description: This series of compounds was developed as selective TYK2 inhibitors. Notably, compound 14l within this series demonstrated significant inhibition of TYK2 with an IC50 value of 9 nM and exhibited favorable selectivity against other JAK family kinases. Preclinical studies also highlighted its potential in reducing inflammation in a colitis model. []

N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues

  • Compound Description: Research focusing on N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives led to the development of the lead compound (-)-21a. This compound exhibited high affinity for both D2 and D3 receptors and demonstrated promising anti-Parkinson's disease activity in preclinical models. Additionally, a partial agonist, compound (-)-34, was also identified within this series. []

N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (NTRC-824)

  • Compound Description: NTRC-824 represents a breakthrough as the first identified nonpeptide compound with selective agonist activity for the neurotensin receptor type 2 (NTS2). This selectivity over NTS1 makes it a promising candidate for analgesic drug development targeting pain pathways. []

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

  • Compound Description: Developed as a highly selective JAK1 kinase inhibitor, AZD4205 shows promise as a potential treatment for cancers where constitutive JAK/STAT pathway activation is implicated. Its selectivity for JAK1 makes it a valuable tool for studying STAT3 signaling and overcoming resistance to existing cancer therapies. []

(1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol Dihydrochloride

  • Compound Description: This complex spiro compound, featuring a purine ring system linked to an azaspirocycle, was synthesized with a 40% yield over two steps. []

2-(3-(2-Chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)-N'-(thiazol-2-yl)acetohydrazide Derivatives

  • Compound Description: This series of compounds, incorporating a thiazole ring linked to an indole moiety, was synthesized and characterized for its antimicrobial properties. []

2-(4-Amino-2-methyl-1H-indol-3-yl)- and 2-(6-Amino-2-methyl-1H-indol-3-yl)acetic Acid Derivatives

  • Compound Description: This study focused on the synthesis of indole compounds with amino groups at positions 4 and 6 of the benzene ring. The researchers developed a method for producing these compounds, leading to the creation of a series of derivatives based on 2-(4-amino-2-methyl-1H-indol-3-yl)- and 2-(6-amino-2-methyl-1H-indol-3-yl)acetic acids. []

(2R,Z)-2-amino-2-cyclohexyl-N-(5-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide (Compound 1)

  • Compound Description: Compound 1 has been investigated for its potential use in combination therapy for cancer, particularly alongside other anti-cancer agents or radiation therapy. [, ]

2-Amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines

  • Compound Description: These multifunctional compounds were synthesized using green chemistry techniques, utilizing microwave irradiation and grindstone technology. These compounds demonstrated mild to moderate antimicrobial activity against various bacterial and fungal strains. []

(E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide (ICMD-01)

  • Compound Description: Designed using a molecular hybridization strategy based on the structures of indomethacin and paracetamol, ICMD-01 exhibits promising anti-inflammatory activity. []

2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides

  • Compound Description: These benzimidazole derivatives, designed as benznidazole analogues, demonstrated promising in silico and in vitro antiparasitic activity against intestinal and urogenital tract parasites. []

(S)-((R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-yl)2-aminopropanoate (Brivanib Alaninate)

  • Compound Description: Developed as a prodrug to improve the solubility and bioavailability of the dual VEGFR-2/FGFR-1 kinase inhibitor BMS-540215, brivanib alaninate is a promising anti-cancer agent currently in phase II clinical trials. []

(2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide ((S)-1)

  • Compound Description: A potent non-peptidic FPR agonist, (S)-1, was radiolabeled with carbon-11 for in vivo evaluation as a potential PET tracer for visualizing brain FPRs. []

Properties

CAS Number

1096264-36-6

Product Name

2-(6-amino-1H-indol-1-yl)-N-methylacetamide

IUPAC Name

2-(6-aminoindol-1-yl)-N-methylacetamide

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C11H13N3O/c1-13-11(15)7-14-5-4-8-2-3-9(12)6-10(8)14/h2-6H,7,12H2,1H3,(H,13,15)

InChI Key

JJQUBVRNEMJYQC-UHFFFAOYSA-N

SMILES

CNC(=O)CN1C=CC2=C1C=C(C=C2)N

Canonical SMILES

CNC(=O)CN1C=CC2=C1C=C(C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.